molecular formula C10H16N2O2 B050155 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine CAS No. 112777-36-3

2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine

Cat. No. B050155
M. Wt: 196.25 g/mol
InChI Key: XBFMAUCLMHRSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, also known as MPMP, is a pyridine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism Of Action

The mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may contribute to the drug's anti-inflammatory and neuroprotective effects.

Biochemical And Physiological Effects

2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation, inhibit the formation of amyloid beta, and increase acetylcholine levels in the brain. In addition, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has several advantages for use in lab experiments, including its availability and relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, including its use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additional research is needed to fully understand the mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and to determine its safety and efficacy as a therapeutic agent. Other potential areas of research include the development of new synthesis methods for 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and the exploration of its potential applications in other areas of medicine.

Synthesis Methods

2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine can be synthesized using several methods, including the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-amine in the presence of a base. Another method involves the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-ol in the presence of a base, followed by the reaction with ammonia. Both methods result in the formation of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine as a white solid.

Scientific Research Applications

2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and as a drug candidate for the treatment of Alzheimer's disease. In a study conducted on rats, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine was found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the blood. Another study showed that 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine inhibited the formation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.

properties

CAS RN

112777-36-3

Product Name

2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine

InChI

InChI=1S/C10H16N2O2/c1-8(7-13-2)12-9-5-4-6-11-10(9)14-3/h4-6,8,12H,7H2,1-3H3

InChI Key

XBFMAUCLMHRSNQ-UHFFFAOYSA-N

SMILES

CC(COC)NC1=C(N=CC=C1)OC

Canonical SMILES

CC(COC)NC1=C(N=CC=C1)OC

synonyms

3-Pyridinamine,2-methoxy-N-(2-methoxy-1-methylethyl)-(9CI)

Origin of Product

United States

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